Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize metal-free or green chemistry approaches to minimize environmental impact. Recent advancements have focused on using aqueous media and avoiding the use of toxic solvents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or iodination, are common for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This compound can also bind to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the ethyl ester group.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Contains a bromine atom, which can enhance its biological activity
Uniqueness: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug discovery .
Biological Activity
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a member of the imidazo[1,2-a]pyridine family, which is characterized by a fused heterocyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound features an imidazo[1,2-a]pyridine core with an ethyl ester group at the 6th position and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It has been observed to modulate enzyme activity and receptor interactions, potentially inhibiting pathways associated with various diseases. The exact molecular targets are still under investigation but may include enzymes involved in metabolic processes and cellular signaling pathways.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.4 to 1.9 μM against replicating Mycobacterium tuberculosis (Mtb) strains, demonstrating its potential as an anti-TB agent .
Antiviral Activity
The compound's antiviral properties have also been explored, particularly against viral pathogens that exhibit resistance to conventional treatments. Preliminary findings suggest that certain derivatives of imidazo[1,2-a]pyridine can inhibit viral replication through mechanisms that disrupt viral entry or replication processes .
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, certain structural analogues have shown IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance anticancer activity.
Case Studies
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
OBZGVVHFNAIMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
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